molecular formula C20H17N3O4S B2361099 (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681232-17-7

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2361099
CAS RN: 681232-17-7
M. Wt: 395.43
InChI Key: SPUQCKHOXBHQMQ-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), which is a common motif in many pharmaceuticals and biologically active compounds. It also contains a benzamide group, which is often found in drugs due to its bioactivity. The presence of the methoxy group and the thiazole ring could also contribute to its properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the pyrrolidinone group could potentially undergo reactions at the carbonyl group, and the benzamide group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl group in the pyrrolidinone and benzamide groups could increase its solubility in polar solvents .

Scientific Research Applications

Enamine Chemistry and Synthesis

Enamines are versatile intermediates in organic synthesis. Researchers have explored the use of this compound in solvent-controlled two-step one-pot syntheses. Specifically, a Michael addition of aliphatic secondary amines followed by β-bromination or chlorination of the obtained enamines yields α-X (X = Br or Cl) enamino ketones/esters. These reactions occur in moderate to good yields . The compound’s reactivity and synthetic potential make it valuable for designing new molecules.

Click Chemistry Applications

The compound 2,5-dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is a Click Chemistry reagent. It features a propargyl group and an NHS ester group. Researchers utilize the propargyl group to react with biomolecules containing azide groups via copper-catalyzed Click Chemistry reactions. This approach allows for site-specific bioconjugation and labeling, making it useful in drug discovery, bioimaging, and chemical biology .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-22-15-8-7-14(27-2)11-16(15)28-20(22)21-19(26)12-3-5-13(6-4-12)23-17(24)9-10-18(23)25/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUQCKHOXBHQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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